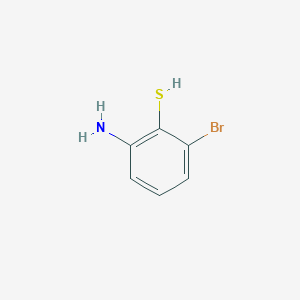

2-Amino-6-bromobenzenethiol

CAS No.: 824932-42-5

Cat. No.: VC6752505

Molecular Formula: C6H6BrNS

Molecular Weight: 204.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 824932-42-5 |

|---|---|

| Molecular Formula | C6H6BrNS |

| Molecular Weight | 204.09 |

| IUPAC Name | 2-amino-6-bromobenzenethiol |

| Standard InChI | InChI=1S/C6H6BrNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 |

| Standard InChI Key | GDKDKXYKTCNBIA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Br)S)N |

Introduction

Structural and Molecular Characteristics

2-Amino-6-bromobenzenethiol belongs to the class of aminothiophenols, characterized by the presence of both amino and thiol functional groups on an aromatic ring. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 204.09 g/mol | |

| Exact Mass | 202.940 Da | |

| Topological Polar Surface Area (TPSA) | 64.8 Ų | |

| LogP (Octanol-Water Partition Coefficient) | 2.90 |

The molecule’s SMILES notation is , and its InChIKey is . The bromine atom at the 6-position introduces steric and electronic effects that influence reactivity, while the thiol group enables participation in nucleophilic and oxidative reactions.

Synthesis Methods

Hydrolysis of Benzothiazole Precursors

A common synthesis route involves the alkaline hydrolysis of 5-bromo-2-methylbenzothiazole. In a representative procedure:

-

Reagents: 5-bromo-2-methylbenzothiazole, sodium hydroxide (8N), ethylene glycol.

-

Conditions: Heating at 140°C for 4 hours under reflux.

-

Workup: The reaction mixture is concentrated, and the product is purified via trituration with pentane/ether.

This method leverages the nucleophilic cleavage of the benzothiazole ring by hydroxide ions, yielding the target aminothiophenol. The reaction is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS) .

Alternative Cyclization Approaches

2-Amino-6-bromobenzenethiol can also serve as a precursor in cyclization reactions. For example, in the presence of carbon dioxide () and hydrosilanes (e.g., ), it undergoes cyclization to form 6-bromobenzothiazole under the following conditions:

-

Catalyst: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).

-

Solvent: -methylpyrrolidone (NMP).

-

Temperature: 150°C for 24 hours.

This method highlights the compound’s utility in green chemistry, as acts as a carbonyl source.

Physicochemical Properties

Spectral Data

-

NMR (DMSO-d): Peaks at 7.09 (d, Hz, 1H), 6.87 (d, Hz, 1H), 6.62 (dd, Hz, 1H), and 5.16 (br. s, 3H) .

Predicted Collision Cross Sections (CCS)

| Adduct | CCS (Ų) | |

|---|---|---|

| [M+H] | 203.94771 | 121.4 |

| [M+Na] | 225.92965 | 125.2 |

| [M-H] | 201.93315 | 123.6 |

Applications in Organic Synthesis

Benzothiazole Synthesis

The compound is a key intermediate in the synthesis of benzothiazoles, which are widely used in pharmaceuticals and agrochemicals. For instance, its reaction with and hydrosilanes produces 6-bromobenzothiazole, a scaffold found in antitumor and antimicrobial agents .

Functionalization Reactions

-

Oxidation: The thiol group can be oxidized to sulfinic or sulfonic acids using hydrogen peroxide.

-

Halogen Exchange: The bromine atom may undergo nucleophilic substitution with reagents like sodium methoxide to introduce methoxy groups.

Future Research Directions

-

Pharmaceutical Applications: Exploration of 6-bromobenzothiazole derivatives as kinase inhibitors or antimicrobial agents.

-

Green Chemistry: Optimization of -based cyclization protocols to reduce reliance on toxic reagents.

-

Material Science: Investigation of its use in polymer crosslinking or metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume